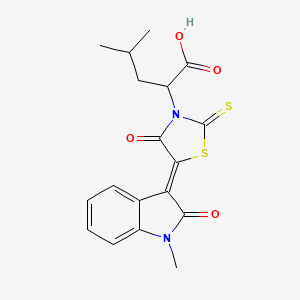

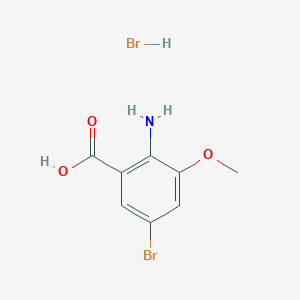

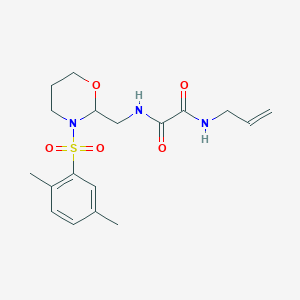

(Z)-4-methyl-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-4-methyl-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a useful research compound. Its molecular formula is C18H18N2O4S2 and its molecular weight is 390.47. The purity is usually 95%.

BenchChem offers high-quality (Z)-4-methyl-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-methyl-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor Activity

This compound has shown notable antitumor properties . It has been designed and synthesized as part of novel small molecules activating procaspase-3, which is a key enzyme regulating apoptosis responses . The cytotoxic evaluation revealed that the compounds exhibited significant cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The most potent compound in the series was found to be more cytotoxic than PAC-1, a known procaspase-3 activating compound, making it a promising template for further development of anticancer agents .

Anti-inflammatory and Analgesic Properties

Another application is in the field of anti-inflammatory and analgesic medication. Novel Mannich base isatin derivatives of the compound have been synthesized and tested for their anti-inflammatory activity using the carrageenan-induced paw oedema method and for analgesic activity using the acetic acid-induced writhing method . The synthesized compounds showed significant activity in both tests, suggesting their potential as new anti-inflammatory and analgesic drugs .

Cell Cycle and Apoptosis Regulation

The compound plays a role in the regulation of the cell cycle and apoptosis . It has been involved in studies targeting cell cycle and apoptosis for anticancer drug development. The compound’s effects on cell cycle and apoptosis demonstrated accumulation of cells in the S phase and substantial induction of late cellular apoptosis . This indicates its potential use in therapies aimed at controlling cell proliferation and inducing programmed cell death in cancer cells .

Neuropharmacological Effects

Isatin derivatives, including the compound , have been reported to exhibit various neuropharmacological effects . In vivo administration of isatin causes dose-dependent behavioral effects, including angiogenesis and increased water retention. It also acts as an inhibitor of monoamine oxidase B and atrial natriuretic peptide receptor binding, which may have implications in physiological processes and protective effects against certain types of infections .

Antimicrobial Activity

Isatin and its derivatives have shown antimicrobial activity . They are reported to possess antibacterial, antifungal, antiviral, and anti-HIV properties. This broad spectrum of activity makes the compound a candidate for further research and development in antimicrobial therapies .

Muscle Relaxant Properties

The compound has been associated with muscle relaxant properties. This application could be beneficial in conditions where muscle relaxation is required, such as in the treatment of muscle spasms and related disorders .

Anti-allergic Effects

Additionally, isatin derivatives have been found to have anti-allergic effects . This suggests the potential for the compound to be used in the treatment of allergic reactions and related conditions .

Antiprotozoal Activity

Lastly, the compound has shown antiprotozoal activity , which could be useful in the treatment of diseases caused by protozoan parasites .

特性

IUPAC Name |

4-methyl-2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-9(2)8-12(17(23)24)20-16(22)14(26-18(20)25)13-10-6-4-5-7-11(10)19(3)15(13)21/h4-7,9,12H,8H2,1-3H3,(H,23,24)/b14-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVWFNPMJJTSEI-YPKPFQOOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)O)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-methyl-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B2774124.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2774127.png)

![Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774133.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2774135.png)

![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)